molecular formula C6H7BrN2O2S B1268502 2-Amino-5-bromobenzenesulfonamide CAS No. 54734-84-8

2-Amino-5-bromobenzenesulfonamide

Cat. No.: B1268502
CAS No.: 54734-84-8
M. Wt: 251.1 g/mol
InChI Key: BGILQOXCWMHWOM-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzenesulfonamide is an organic compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.10 g/mol . It is a derivative of benzenesulfonamide, where the amino group is positioned at the second carbon and the bromine atom at the fifth carbon of the benzene ring. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromobenzenesulfonamide typically involves the bromination of 2-aminobenzenesulfonamide. The reaction is carried out by treating 2-aminobenzenesulfonamide with bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

C6H7N2O2S+Br2C6H7BrN2O2S+HBr\text{C}_6\text{H}_7\text{N}_2\text{O}_2\text{S} + \text{Br}_2 \rightarrow \text{C}_6\text{H}_7\text{BrN}_2\text{O}_2\text{S} + \text{HBr} C6​H7​N2​O2​S+Br2​→C6​H7​BrN2​O2​S+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield while maintaining the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: 2-Hydroxy-5-bromobenzenesulfonamide.

    Oxidation: 2-Nitro-5-bromobenzenesulfonamide.

    Reduction: this compound (reduced form).

Scientific Research Applications

2-Amino-5-bromobenzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the disruption of essential biochemical pathways, making it a valuable tool in drug development and biochemical research .

Comparison with Similar Compounds

Comparison: 2-Amino-5-bromobenzenesulfonamide is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound exhibits higher reactivity in substitution reactions and greater potential as an enzyme inhibitor due to the combined effects of the amino and bromine substituents .

Properties

IUPAC Name

2-amino-5-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGILQOXCWMHWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356231
Record name 2-amino-5-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54734-84-8
Record name 2-amino-5-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromobenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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